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3-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the third position and a trifluoromethyl group at the fifth position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 254.00 g/mol. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing its lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry and materials science .
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophilic substitution typically involves reagents like sodium azide .
The biological activity of 3-Bromo-5-(trifluoromethyl)picolinaldehyde has been explored primarily in drug development contexts. Its structure allows for interactions with various biological targets, potentially leading to the creation of novel therapeutic agents. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy in pharmacological applications. Studies indicate that it may influence enzyme activity and other biochemical pathways.
The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves:
These synthetic routes are crucial for producing this compound efficiently for research and industrial applications.
3-Bromo-5-(trifluoromethyl)picolinaldehyde serves multiple purposes:
Research on the interactions of 3-Bromo-5-(trifluoromethyl)picolinaldehyde with biological systems indicates that it may interact with enzymes and other biomolecules, influencing various biochemical pathways. Understanding these interactions is essential for elucidating its potential therapeutic effects and mechanisms of action. The trifluoromethyl group can facilitate better membrane penetration, enhancing its biological activity.
Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)picolinaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-6-(trifluoromethyl)picolinaldehyde | 1227573-28-5 | 0.83 |
Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | 0.84 |
Methyl 6-chloro-3-(trifluoromethyl)picolinate | 1416354-40-9 | 0.79 |
Ethyl 5-bromo-3-methylpicolinate | 794592-13-5 | 0.82 |
Methyl 4-(trifluoromethyl)picolinate | 455941-78-3 | 0.78 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups, influencing their reactivity and potential applications in organic synthesis and medicinal chemistry.